Boc-3-chloro-L-tyrosine

Description

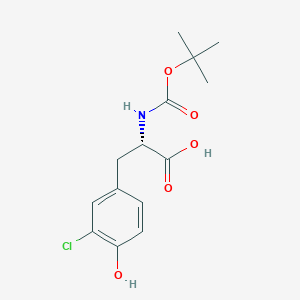

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMKCIHCRJIZOO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620970 | |

| Record name | N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192315-36-9 | |

| Record name | N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-3-chloro-L-tyrosine: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine (Boc-3-chloro-L-tyrosine), a critical non-canonical amino acid derivative for advanced peptide synthesis and drug development. We delve into the core chemical properties, provide validated, step-by-step protocols for its two-stage synthesis from L-tyrosine, and offer an expert analysis of its spectroscopic characteristics. Furthermore, this document explores the reactivity of the chloro-substituted phenolic side chain, its applications in modifying peptide function, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile building block.

Introduction and Scientific Context

N-α-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine, commonly referred to as Boc-Tyr(3-Cl)-OH, is a synthetic derivative of the proteinogenic amino acid L-tyrosine. Its structure is characterized by two key modifications: the protection of the α-amino group with a tert-butoxycarbonyl (Boc) moiety and the regioselective chlorination of the phenolic ring at the 3-position.

The Boc group is an acid-labile protecting group essential for stepwise peptide synthesis. It prevents the highly nucleophilic α-amine from participating in unwanted side reactions during peptide bond formation, yet it can be removed under moderately acidic conditions that typically do not affect other sensitive functional groups.

The introduction of a chlorine atom onto the tyrosine ring is of significant interest in medicinal chemistry and chemical biology. 3-chloro-L-tyrosine is a known biomarker for oxidative stress and inflammation, as it is formed in vivo through the action of myeloperoxidase (MPO) on tyrosine residues.[1] The incorporation of this non-canonical amino acid into peptides allows researchers to create probes for studying biological processes, develop more potent and stable therapeutic peptide analogs, and investigate the structure-activity relationships of peptide-protein interactions. The chlorine atom, being an electron-withdrawing group, fundamentally alters the electronic properties and acidity of the phenolic hydroxyl group, which can have profound effects on molecular recognition and function.

Physicochemical and Structural Properties

The core properties of this compound and its immediate precursors are summarized below for easy reference.

| Property | L-Tyrosine | Boc-L-tyrosine | 3-Chloro-L-tyrosine | This compound |

| Molecular Formula | C₉H₁₁NO₃ | C₁₄H₁₉NO₅ | C₉H₁₀ClNO₃ | C₁₄H₁₈ClNO₅ |

| Molecular Weight | 181.19 g/mol | 281.30 g/mol | 215.63 g/mol [1] | 315.75 g/mol (Calculated) |

| CAS Number | 60-18-4 | 3978-80-1 | 7423-93-0[1] | 72253-38-2 (Free Acid) |

| Appearance | White crystalline powder | White to off-white powder[2] | White solid | Expected: White to off-white solid |

| Melting Point | >300 °C (dec.) | 133-135 °C | 249 °C | Not reported; expected >140 °C |

| Optical Rotation | -11.0° (c=4, 5M HCl) | +3.0° (c=2, acetic acid) | -2.0° (c=1, 1M HCl) | Not reported |

| Solubility | Sparingly soluble in water | Slightly soluble in DMSO, Methanol | Soluble in 1M HCl | Expected: Soluble in MeOH, DMF, DMSO |

Synthesis and Purification

The synthesis of this compound is a two-step process starting from commercially available L-tyrosine. The first step is the protection of the α-amino group, followed by the electrophilic chlorination of the activated aromatic ring.

Synthetic Workflow Overview

Caption: Two-step synthesis of this compound.

Experimental Protocol: Step 1 - Synthesis of Boc-L-tyrosine

Causality: The α-amino group of L-tyrosine is a potent nucleophile that would react with the chlorinating agent in the subsequent step. Therefore, it must be protected. The Boc group is ideal as it is stable to the neutral or slightly basic conditions of its installation and the neutral conditions of the chlorination step, but can be cleanly removed later with acid.

Methodology:

-

Dissolution: In a 500 mL round-bottom flask, dissolve potassium carbonate (K₂CO₃, 18.2 g, 132 mmol) in a 1:1 mixture of deionized water and 1,4-dioxane (200 mL total).

-

Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

-

Addition of Reactants: Add L-tyrosine (8.00 g, 44.1 mmol) to the cold solution. In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 9.62 g, 44.1 mmol) in 60 mL of 1,4-dioxane.

-

Reaction: Add the (Boc)₂O solution dropwise to the stirring tyrosine suspension over 30 minutes. Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approx. 16 hours).

-

Work-up (Acidification): Add 200 mL of deionized water to the reaction mixture. Cool the mixture again to 0 °C in an ice bath. Carefully acidify the solution to a pH of ~3-4 by the slow, portion-wise addition of a saturated potassium hydrogen sulfate (KHSO₄) solution. The product will begin to precipitate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure on a rotary evaporator to yield Boc-L-tyrosine as a white solid or viscous oil. The product is often of sufficient purity to proceed to the next step without further purification.

Experimental Protocol: Step 2 - Synthesis of this compound

Causality: The phenolic hydroxyl group of the tyrosine side chain is an ortho-, para-director for electrophilic aromatic substitution. It strongly activates the ring, allowing for regioselective chlorination at the positions ortho to the hydroxyl group (positions 3 and 5) under mild conditions. Using one equivalent of a mild chlorinating agent like N-Chlorosuccinimide (NCS) favors mono-chlorination.

Methodology:

-

Dissolution: Dissolve Boc-L-tyrosine (10.0 g, 35.5 mmol) in 200 mL of acetonitrile in a 500 mL round-bottom flask protected from light.

-

Addition of Reagent: Add N-Chlorosuccinimide (NCS, 4.74 g, 35.5 mmol, 1.0 equivalent) to the solution in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentration: Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Work-up: Dissolve the resulting residue in ethyl acetate (250 mL) and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 100 mL) to remove any unreacted NCS and succinimide byproduct, followed by a wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 1-5% MeOH in CH₂Cl₂) to afford pure this compound as a white solid.

Spectroscopic and Analytical Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is ideal for this molecule.

-

Expected [M-H]⁻ (Negative Ion Mode): 314.08 m/z

-

Expected [M+H]⁺ (Positive Ion Mode): 316.09 m/z

-

Expected [M+Na]⁺ (Positive Ion Mode): 338.08 m/z The characteristic isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observable for all parent ion peaks, providing definitive confirmation of chlorination.

Predicted ¹H and ¹³C NMR Spectra

The most significant changes upon chlorination will occur in the aromatic region of the NMR spectra.

| Predicted NMR Data for this compound | | :--- | :--- | | ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.15 (d, J = 2.2 Hz, 1H, Ar-H2), 6.95 (dd, J = 8.4, 2.2 Hz, 1H, Ar-H6), 6.80 (d, J = 8.4 Hz, 1H, Ar-H5), 5.10 (d, 1H, NH), 4.55 (m, 1H, α-CH), 3.10 (m, 2H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃) | | ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 175.5 (COOH), 155.5 (Boc C=O), 150.8 (Ar C4-OH), 130.5 (Ar C6), 128.5 (Ar C2), 127.8 (Ar C1), 121.2 (Ar C3-Cl), 116.5 (Ar C5), 80.5 (Boc C(CH₃)₃), 54.5 (α-CH), 37.0 (β-CH₂), 28.3 (Boc C(CH₃)₃) |

Rationale for Predictions:

-

¹H NMR: Compared to Boc-L-tyrosine, which shows two doublets for the aromatic protons, the C3-chlorination breaks the symmetry. The remaining three aromatic protons will appear as a doublet (H5), a doublet of doublets (H6), and a narrow doublet (H2). The chlorine atom's electron-withdrawing effect will cause a general downfield shift of the adjacent aromatic protons (H2 and H5).

-

¹³C NMR: The carbon atom directly attached to the chlorine (C3) will be significantly shifted, and its signal may show broadening due to the quadrupolar effects of the chlorine nucleus. The other aromatic carbon signals will also shift slightly due to the electronic perturbation.

Reactivity and Chemical Logic

Understanding the reactivity of this compound is key to its effective use.

Caption: Conceptual map of reactive sites on the molecule.

-

Carboxylic Acid (Site 1): This site is used for forming peptide bonds. It must be "activated" using standard peptide coupling reagents (e.g., HBTU, HATU, or carbodiimides like DCC/DIC) to react with the free amine of another amino acid.

-

Boc-Protected Amine (Site 2): This group is stable to most reaction conditions except strong acid. Treatment with reagents like trifluoroacetic acid (TFA) in dichloromethane efficiently removes the Boc group, liberating the α-amine for subsequent coupling reactions.

-

Phenolic Hydroxyl (Site 3): The key feature of this molecule is the altered reactivity of this group. The electron-withdrawing chlorine atom lowers the pKa of the phenolic proton from ~10.1 in natural tyrosine to an estimated ~8.5-9.0. This increased acidity has several implications:

-

The phenoxide is formed under milder basic conditions.

-

It alters the hydrogen bonding capability of the side chain within a peptide.

-

The side chain can still be further functionalized (e.g., etherification) if desired, although its nucleophilicity is slightly reduced.

-

Applications in Research and Drug Development

-

Peptide Synthesis: The primary application is as a building block in solid-phase or solution-phase peptide synthesis to introduce a 3-chloro-tyrosine residue at a specific position in a peptide sequence.[3] This allows for the synthesis of peptide analogs with modified properties.

-

Probing Protein Interactions: Incorporating 3-chloro-tyrosine can serve as a probe. The chlorine atom can act as a heavy atom for X-ray crystallography or as a unique spectroscopic handle. Its altered pKa can test the importance of a specific hydrogen bond in a protein-ligand interaction.

-

Modulating Biological Activity: Halogenation of aromatic rings is a common strategy in drug design to enhance binding affinity (through halogen bonding) or to improve metabolic stability by blocking sites of oxidative metabolism.

-

Biomarker Research: Synthesis of peptides containing 3-chloro-tyrosine is essential for generating standards and antibodies used in assays to detect this biomarker of MPO-induced oxidative stress in clinical samples.[1]

Safety, Handling, and Storage

7.1. Hazard Assessment While this compound itself is not extensively studied for toxicity, a hazard assessment can be made based on its components.

-

The parent compound, L-tyrosine, may cause skin, eye, and respiratory irritation.

-

The Boc protecting group generally reduces toxicity.

-

Organochlorine compounds should always be handled with care.

It is prudent to treat this compound as a substance that may cause skin, eye, and respiratory tract irritation.

7.2. Recommended Handling Procedures

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid generating dust. Handle as a solid.

-

Avoid contact with strong oxidizing agents.

-

Wash hands thoroughly after handling.

7.3. Storage Conditions

-

Short-term: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Long-term: For optimal stability, store at 2-8°C or frozen (-20°C), under an inert atmosphere if possible.

Conclusion

This compound is a specialized but highly valuable chemical tool for advanced chemical biology and medicinal chemistry. Its synthesis is straightforward, relying on fundamental and reliable organic reactions. The true value of this compound lies in its ability to introduce a chemically and electronically distinct moiety into a peptide backbone. The chlorine substitution subtly but significantly alters the pKa and steric profile of the tyrosine side chain, providing a powerful method for modulating the biological activity, stability, and structural properties of peptides. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and apply this compound in their work.

References

-

PubChem. (n.d.). 3-Chloro-L-Tyrosine. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). tert-Butoxycarbonyl-tyrosine. Retrieved January 23, 2026, from [Link]

-

Precise PEG. (n.d.). Boc-L-Tyr(PEG(3)-N3)-OH. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Boc-tyr(boc)-OH. Retrieved January 23, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Boc-Tyr(3-Cl)-OH DCHA. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Boc-Tyr-OMe. Retrieved January 23, 2026, from [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet L-Tyrosine. Retrieved January 23, 2026, from [Link]

-

Meta-Sci. (n.d.). Safety Data Sheet L-Tyrosine. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine. Retrieved January 23, 2026, from [Link]

Sources

Introduction: The Strategic Value of Halogenated Amino Acids

An In-Depth Technical Guide to N-α-Boc-3-chloro-L-tyrosine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-α-(tert-butyloxycarbonyl)-3-chloro-L-tyrosine (Boc-3-chloro-L-tyrosine), CAS Number 192315-36-9. We will delve into its synthesis, characterization, strategic application in peptide synthesis, and essential handling protocols, grounding our discussion in established chemical principles and field-proven insights.

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced potency, selectivity, and metabolic stability. This compound is a valuable building block in this endeavor. The introduction of a chlorine atom onto the aromatic ring of tyrosine can profoundly influence the electronic and steric properties of the resulting peptide. This modification can lead to altered binding affinities for biological targets and, crucially, can block sites of metabolic degradation, thereby increasing the in vivo half-life of a peptide drug candidate.[1]

The tert-butyloxycarbonyl (Boc) protecting group makes this amino acid derivative perfectly suited for use in the robust and well-established Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[2][3]

Physicochemical and Structural Characteristics

Accurate characterization is the foundation of reproducible science. While some specific experimental data for this derivative are not widely published, we can compile its properties based on its structure and data from closely related analogues.

| Property | Value / Description | Reference |

| CAS Number | 192315-36-9 | [1] |

| Molecular Formula | C₁₄H₁₈ClNO₅ | - |

| Molecular Weight | 315.75 g/mol | - |

| Appearance | Expected to be a white to off-white solid, similar to its parent compound, Boc-L-tyrosine. | [4] |

| Synonyms | Boc-Tyr(3-Cl)-OH, L-Tyrosine, 3-chloro-N-[(1,1-dimethylethoxy)carbonyl]- | [1] |

| Solubility | Expected to be soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and alcohols. | [3] |

| Storage | Store in a cool, dry place (-20°C recommended for long-term stability), protected from light and moisture. | [5] |

Structure:

Caption: 2D Structure of this compound.

Synthesis of this compound

The most reliable method for preparing this compound is through the N-α-protection of the parent amino acid, 3-chloro-L-tyrosine, using di-tert-butyl dicarbonate (Boc₂O). This is a standard Schotten-Baumann reaction adapted for amino acids.

Rationale of the Synthesis:

The reaction proceeds via nucleophilic attack of the deprotonated amino group of 3-chloro-L-tyrosine on one of the carbonyl carbons of Boc₂O. A base is required to deprotonate the amine, increasing its nucleophilicity. The choice of a mixed solvent system (like dioxane/water or THF/water) accommodates both the water-soluble amino acid salt and the organic-soluble Boc₂O.[6][7] The workup is designed to remove unreacted reagents and byproducts by selectively partitioning the desired product into an organic phase after acidification.

Experimental Protocol: Synthesis

-

Dissolution: In a round-bottom flask, dissolve 3-chloro-L-tyrosine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH) solution. The volume should be sufficient to fully dissolve the amino acid. Cool the solution to 0°C in an ice bath.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the cooled solution while stirring vigorously.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Workup - Quenching & pH Adjustment: Dilute the reaction mixture with water. Carefully acidify the solution to a pH of 2-3 using a cold, dilute acid such as 1 M hydrochloric acid (HCl) or potassium bisulfate (KHSO₄).[6] This step protonates the carboxylate, making the product extractable into an organic solvent.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts and acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the final product, which can be further purified by crystallization if necessary. A high yield (>90%) is typically expected.[7]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A multi-pronged analytical approach is essential to confirm the identity, purity, and structure of the synthesized material.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

-

Protocol: A reverse-phase C18 column is typically used with a gradient of water and acetonitrile (both containing 0.1% TFA). The compound is detected by UV absorbance at ~280 nm due to the aromatic ring. A single major peak indicates high purity.

-

-

Mass Spectrometry (MS): Confirms the molecular weight.

-

Protocol: Electrospray Ionization (ESI) is a suitable method. The expected mass for the [M+H]⁺ ion is approximately 316.7 g/mol , and for the [M+Na]⁺ ion, it is approximately 338.7 g/mol . The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) should be observable in high-resolution mass spectra.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.

-

Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected ¹H NMR Signals (qualitative):

-

A large singlet around 1.4 ppm corresponding to the 9 protons of the Boc group.[6]

-

Multiplets corresponding to the α- and β-protons of the amino acid backbone.

-

Signals in the aromatic region (around 6.8-7.2 ppm) characteristic of the 1,2,4-trisubstituted benzene ring.

-

A broad singlet for the phenolic hydroxyl proton (can exchange with D₂O).

-

A signal for the NH proton of the carbamate.

-

-

Application in Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in SPPS to create modified peptides. The Boc/Bzl strategy is particularly effective for complex or lengthy sequences.[2]

The Criticality of Side-Chain Protection

While the title compound has its N-α position protected, the phenolic hydroxyl group of the tyrosine side chain is reactive and must be protected during SPPS to prevent side reactions, such as O-acylation, during subsequent coupling steps. The Boc group is not suitable for side-chain protection in this strategy because it would be cleaved during the N-α-deprotection step.

Therefore, for practical use in Boc-SPPS, one must use a derivative where the side-chain hydroxyl is protected with a group that is stable to the repetitive TFA treatments used for N-α-Boc removal. A common and effective choice is the 2,6-dichlorobenzyl (Cl₂-Bzl) group, which requires strong acidolysis (e.g., anhydrous Hydrogen Fluoride, HF) for removal.[2] The remainder of this section assumes the use of Boc-Tyr(3-Cl, 2,6-Cl₂-Bzl)-OH .

Boc-SPPS Cycle: Step-by-Step Protocol

This protocol outlines a single cycle of amino acid addition using Boc-SPPS.

-

Resin Preparation: Start with a suitable resin, such as a Merrifield or PAM resin, pre-loaded with the C-terminal amino acid of the target peptide.[8] Swell the resin in DCM.

-

N-α-Boc Deprotection:

-

Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Boc group from the N-terminal amino acid.[6][8]

-

Causality: TFA is acidic enough to cleave the acid-labile Boc group but not the more stable side-chain protecting groups or the resin linker.[2]

-

Wash the resin thoroughly with DCM to remove excess TFA and the cleaved t-butyl carbocation byproducts.

-

-

Neutralization:

-

Neutralize the resulting N-terminal ammonium trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM until a free base is obtained.[2]

-

Wash thoroughly with DCM to remove excess base.

-

-

Coupling:

-

In a separate vessel, pre-activate the incoming amino acid (e.g., Boc-Tyr(3-Cl, 2,6-Cl₂-Bzl)-OH) (3-4 eq.) using a coupling reagent like HBTU (3-4 eq.) in the presence of DIEA (6-8 eq.) in DMF for several minutes.

-

Add the activated amino acid solution to the neutralized resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion using a qualitative test like the Kaiser test.

-

Wash the resin with DMF and DCM to remove unreacted reagents.

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Caption: The core cycle of Boc-strategy Solid-Phase Peptide Synthesis.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.

-

Protocol: The peptide-resin is treated with a strong acid cocktail, most commonly anhydrous Hydrogen Fluoride (HF), at 0°C for 1-2 hours. The cocktail typically includes scavengers like anisole or p-cresol to trap reactive carbocations generated during the process.[8]

-

Post-Cleavage: After HF evaporation, the crude peptide is precipitated with cold diethyl ether, collected by filtration, and purified using reverse-phase HPLC. The final product's identity is confirmed by mass spectrometry.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Keep the container tightly sealed and store in a cool, dry place as recommended.

References

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Boc-L-Tyrosine. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Google Patents. (2015). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

PubChem. (n.d.). 3-Chloro-L-Tyrosine. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). Boc-3-nitro-L-tyrosine. Retrieved from [Link]

-

Domínguez, J. E., et al. (1995). Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils. The Journal of biological chemistry, 270(28), 16790–16796. Retrieved from [Link]

-

Nishio, T., et al. (2020). Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis. Legal Medicine, 47, 101782. Retrieved from [Link]

-

ResearchGate. (2020). Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis. Retrieved from [Link]

-

van der Mierden, S., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology, 35(6), 1087–1097. Retrieved from [Link]

Sources

- 1. CAS 192315-36-9: this compound | CymitQuimica [cymitquimica.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Tyr-OH 98 3978-80-1 [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. rsc.org [rsc.org]

- 7. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 8. chempep.com [chempep.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Solubility of Boc-3-chloro-L-tyrosine in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Among these, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides an in-depth technical overview of the solubility of N-tert-butoxycarbonyl-3-chloro-L-tyrosine (Boc-3-chloro-L-tyrosine), a key building block in peptide synthesis and medicinal chemistry.[1] Understanding the solubility of this compound in various organic solvents is essential for researchers and scientists in optimizing reaction conditions, purification processes, and formulation strategies.

This compound is a derivative of the amino acid L-tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety and a chlorine atom on the phenolic ring.[2] The Boc group enhances the compound's stability and modulates its solubility, making it more amenable to use in organic-phase peptide synthesis.[1] The chloro-substituent, on the other hand, can significantly alter the electronic and steric properties of the molecule, influencing its interaction with solvents and its ultimate solubility profile. This guide will delve into the factors governing the solubility of this compound, provide a comprehensive (though illustrative) solubility profile in a range of common organic solvents, and detail a robust experimental protocol for determining its solubility with high fidelity.

Physicochemical Properties Influencing Solubility

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. Key factors include:

-

Polarity: The molecule possesses both polar (carboxyl, hydroxyl, and the Boc group's carbonyls) and non-polar (tert-butyl and the aromatic ring) regions. Its solubility will be highest in solvents with a similar polarity profile, following the "like dissolves like" principle.

-

Hydrogen Bonding: The hydroxyl and carboxyl groups, as well as the N-H of the Boc-protected amine, can act as hydrogen bond donors, while the carbonyl and hydroxyl oxygens can act as acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols) are expected to be effective at solvating the molecule.

-

Molecular Size and Shape: The relatively large and rigid structure of this compound may present steric hindrances to solvation, particularly in highly ordered solvent structures.

-

Dielectric Constant of the Solvent: Solvents with a higher dielectric constant are generally better at stabilizing the partial charges within the molecule, thereby favoring dissolution.

Illustrative Solubility Profile of this compound

The following table presents a representative, albeit hypothetical, solubility profile of this compound in a selection of common organic solvents at ambient temperature (25°C). This data is intended to serve as a practical guide for solvent selection in various applications.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | > 200 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 200 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | ~ 150 |

| Methanol | Polar Protic | 32.7 | ~ 100 |

| Ethanol | Polar Protic | 24.6 | ~ 50 |

| Acetone | Polar Aprotic | 20.7 | ~ 40 |

| Acetonitrile | Polar Aprotic | 37.5 | ~ 30 |

| Dichloromethane (DCM) | Non-polar | 9.1 | ~ 20 |

| Ethyl Acetate | Moderately Polar | 6.0 | ~ 15 |

| Toluene | Non-polar | 2.4 | < 5 |

| Hexane | Non-polar | 1.9 | < 1 |

Disclaimer: The quantitative values in this table are illustrative and intended for guidance. Actual solubility can vary depending on the precise experimental conditions, including temperature, purity of the compound and solvent, and the presence of any additives. For critical applications, it is imperative to determine the solubility experimentally.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to achieve saturation.

Protocol for Solubility Determination

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 50 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed in the temperature bath for a short period (e.g., 1-2 hours) to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

Immediately dilute the filtered supernatant with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of calibration standards of this compound of known concentrations in the same diluent used for the samples.

-

Analyze the calibration standards and the diluted samples by a validated HPLC method. A typical method might involve a C18 reversed-phase column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

-

The resulting concentration is the thermodynamic solubility of this compound in the specific solvent at the experimental temperature.

-

Experimental Workflow Diagram

Caption: Workflow for determining the thermodynamic solubility of this compound.

Implications for Drug Development and Peptide Synthesis

A thorough understanding of the solubility of this compound is not merely an academic exercise; it has profound practical implications:

-

Reaction Optimization: In solution-phase peptide synthesis, the solubility of the protected amino acid dictates the choice of reaction solvent, influencing reaction rates, yields, and the suppression of side reactions.[5]

-

Purification: Knowledge of solubility is crucial for developing effective crystallization and chromatographic purification methods. Solvents in which the compound has moderate solubility are often ideal for crystallization, while a combination of a "strong" solvent for dissolution and a "weak" solvent (antisolvent) for precipitation is a common strategy.

-

Formulation Development: For direct use of the compound or its derivatives in a final drug product, solubility in pharmaceutically acceptable solvents is a key consideration for developing stable and bioavailable formulations.

-

High-Throughput Screening (HTS): In HTS campaigns, compounds are often dissolved in DMSO to create stock solutions. Knowing the solubility limit is essential to prevent precipitation and ensure accurate screening results.

Safety and Handling Considerations

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6][7][8] In general, work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid inhalation of dust or contact with skin and eyes.[7]

Conclusion

The solubility of this compound in organic solvents is a fundamental property that underpins its effective use in research and development. This guide has provided a framework for understanding the factors that govern its solubility, a practical (though illustrative) dataset for common solvents, and a detailed, self-validating protocol for its experimental determination. By applying these principles and methodologies, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection, process optimization, and formulation design, ultimately accelerating the path from discovery to therapeutic application.

References

-

Safety Data Sheet: Boc-L-Tyrosine . Carl ROTH. Available at: [Link]

-

3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 . PubChem. Available at: [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids . International Journal of Peptide and Protein Research, 48(4), 374-376. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility . In Solubility of Drugs and Related Compounds. InTech. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. Available at: [Link]

-

(PDF) The Solubility of Proteins in Organic Solvents . ResearchGate. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . American Pharmaceutical Review. Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems . Open Access Dissertations. Paper 159. Available at: [Link]

-

Solubility of d -Tryptophan and l -Tyrosine in Several Organic Solvents: Determination and Solvent Effect . ResearchGate. Available at: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems . DigitalCommons@URI. Available at: [Link]

-

Safety Data Sheet - L-Tyrosine, USP . DC Fine Chemicals. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques . ISRN pharmaceutics, 2012, 195727. Available at: [Link]

-

Amino Acid solubility question . Reddit. Available at: [Link]

- Water soluble L-tyrosine derivatives and process for their preparation. Google Patents.

-

Drug solubility: why testing early matters in HTS . BMG LABTECH. Available at: [Link]

Sources

- 1. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 2. 3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

Stability of Boc-3-chloro-L-tyrosine Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This in-depth technical guide provides a comprehensive analysis of the stability of N-α-tert-butyloxycarbonyl-3-chloro-L-tyrosine (Boc-3-chloro-L-tyrosine) under acidic conditions, a critical consideration in peptide synthesis and the development of therapeutic peptides. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, valued for its stability in basic and nucleophilic environments and its lability under acidic conditions. The introduction of a chloro-substituent on the tyrosine ring, however, raises important questions regarding the stability of both the protecting group and the amino acid side chain during acid-mediated deprotection. This guide elucidates the mechanistic principles governing the acid-catalyzed cleavage of the Boc group, explores the potential for side reactions, including dehalogenation and alkylation, and provides field-proven protocols for monitoring the stability and purity of this important synthetic building block.

Introduction: The Significance of this compound in Drug Discovery

This compound is a valuable non-canonical amino acid derivative utilized in the synthesis of peptides with modified properties. The incorporation of 3-chloro-L-tyrosine can impart unique conformational constraints, enhance binding affinity, and improve metabolic stability compared to its natural tyrosine counterpart. The Boc protecting group facilitates its seamless integration into peptide sequences using established solid-phase and solution-phase synthesis methodologies. A thorough understanding of its stability profile under the acidic conditions required for Boc deprotection is paramount to ensure the integrity of the final peptide product and to minimize the formation of impurities that can complicate purification and compromise biological activity.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is a well-established acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[1]

The presence of the electron-withdrawing chloro group on the tyrosine ring is anticipated to influence the rate of this deprotection. Electron-withdrawing substituents on aromatic rings can accelerate the cleavage of N-Boc groups, likely by destabilizing the carbamate and promoting its fragmentation.[2] This suggests that the deprotection of this compound may proceed more rapidly than that of Boc-L-tyrosine under identical acidic conditions.

Figure 2: Potential reaction pathways during the acidic deprotection of this compound.

Experimental Protocols

Protocol for Boc Deprotection of this compound

This protocol provides a general guideline for the acid-catalyzed removal of the Boc group from this compound. Optimization may be required depending on the specific substrate and scale of the reaction.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as scavenger)

-

Cold diethyl ether

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

If using a scavenger, add TIS (e.g., 2-5 equivalents) to the solution.

-

Slowly add TFA (e.g., 10 equivalents) to the stirred solution. The addition should be done dropwise to control the exothermic reaction. [3]5. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. [3]6. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.

-

Add cold diethyl ether to the residue to precipitate the deprotected 3-chloro-L-tyrosine as its TFA salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Methods for Stability and Purity Assessment

A robust analytical strategy is essential to confirm the identity and purity of the deprotected 3-chloro-L-tyrosine and to detect any potential byproducts.

Table 1: Recommended Analytical Techniques

| Analytical Technique | Purpose | Key Parameters to Monitor |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of starting material, product, and impurities. | Retention times of this compound, 3-chloro-L-tyrosine, tyrosine, and potential tert-butylated byproducts. Peak area percentage for purity determination. [4][5][6][7] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification of product and byproducts. High sensitivity for trace impurity detection. | Molecular ions corresponding to 3-chloro-L-tyrosine, tyrosine, and tert-butylated 3-chloro-L-tyrosine. Fragmentation patterns for structural confirmation. [5][8][9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and any isolated impurities. | Chemical shifts and coupling constants of aromatic and aliphatic protons to confirm the structure of 3-chloro-L-tyrosine. Absence of the Boc group signal (around 1.4 ppm). [3][] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Alternative method for the analysis of derivatized amino acids. | Analysis of silylated or other volatile derivatives of 3-chloro-L-tyrosine and potential byproducts for identification and quantification. [11][12][13] |

Conclusion and Recommendations

The stability of this compound under acidic conditions is a critical factor in its successful application in peptide synthesis. This guide has established that while the Boc group is readily cleaved by acids such as TFA, the 3-chloro-L-tyrosine moiety itself is largely stable, with a low propensity for dehalogenation. The primary side reaction of concern is the tert-butylation of the phenolic ring, which can be effectively mitigated by the use of appropriate scavengers. The electron-withdrawing nature of the chloro substituent may lead to a faster deprotection rate compared to unsubstituted Boc-tyrosine, a factor that should be considered when optimizing reaction times.

For drug development professionals, it is imperative to implement rigorous analytical monitoring during and after the deprotection step to ensure the purity and structural integrity of the resulting 3-chloro-L-tyrosine-containing peptides. The use of a combination of HPLC and LC-MS/MS is recommended for routine analysis, with NMR providing definitive structural confirmation when necessary. By adhering to the principles and protocols outlined in this guide, researchers can confidently utilize this compound to advance the development of novel and effective peptide-based therapeutics.

References

-

Guchhait, G., Shintre, M. S., & Ghorai, P. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24567–24572. [Link]

-

Supporting information_OBC_rev1. (2016). The Royal Society of Chemistry. [Link]

-

Analysis of 3-chlorotyrosine as a specific marker of protein oxidation: The use of N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives and gas chromatography/mass spectrometry. (2003). ResearchGate. [Link]

-

Singh, J., & Sharma, S. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(110), 90815–90820. [Link]

-

Boc Deprotection Mechanism. (n.d.). Common Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Nishio, T., Ishii, A., & Nishitani, Y. (2020). Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis. Legal Medicine, 47, 101782. [Link]

-

Nishio, T., Ishii, A., & Nishitani, Y. (2021). Development of an LC-MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning. Legal Medicine, 49, 101845. [Link]

-

Grushin, V. V., & Alper, H. (1999). Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics, 18(6), 1033–1035. [Link]

-

Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220. [Link]

-

Guchhait, G., Shintre, M. S., & Ghorai, P. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24567-24572. [Link]

-

Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. (2019). ResearchGate. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

HPLC evaluation of tyrosine and its metabolites. (2022). Charles University. [Link]

-

How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. [Link]

-

Pantazides, B. G., et al. (2016). Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS. Journal of analytical toxicology, 40(4), 266-274. [Link]

- Dehalogenation Method of Aromatic Halide. (2009).

-

Bartoli, G., et al. (2005). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 70(5), 1941-1944. [Link]

-

Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2021). ACS Publications. [Link]

-

Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Synthesis, (2), 217-220. [Link]

-

Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (2005). ResearchGate. [Link]

-

Hazen, S. L., & Heinecke, J. W. (1997). 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima. The Journal of clinical investigation, 99(9), 2075–2081. [Link]

-

Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2009). ResearchGate. [Link]

-

Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. (2015). PMC. [Link]

-

Boc Deprotection (TFA). (n.d.). Common Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2013). CONICET. [Link]

-

An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. [Link]

-

Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. (2017). ReCiPP. [Link]

Sources

- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. dspace.cuni.cz [dspace.cuni.cz]

- 5. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. recipp.ipp.pt [recipp.ipp.pt]

- 8. Development of an LC-MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-3-chloro-L-tyrosine storage and handling

An In-Depth Technical Guide to the Storage and Handling of Boc-3-chloro-L-tyrosine

This guide provides a comprehensive overview of the essential protocols for the storage and handling of N-α-tert-Butoxycarbonyl-3-chloro-L-tyrosine (this compound). Adherence to these guidelines is critical for ensuring the compound's stability, purity, and the safety of laboratory personnel. This document is intended for researchers, chemists, and drug development professionals who utilize this specialized amino acid derivative in their workflows.

Introduction: Understanding the Molecule

This compound is a non-proteinogenic amino acid derivative of significant interest in peptide synthesis and chemical biology. Its structure incorporates two key features that dictate its handling requirements:

-

The Boc (tert-Butoxycarbonyl) Protecting Group: This acid-labile group masks the α-amino functionality, preventing unwanted side reactions during peptide coupling.[][2] Its stability under basic and neutral conditions is a cornerstone of its utility in synthetic chemistry.[]

-

The 3-Chloro Substituent: The chlorine atom on the phenolic ring of tyrosine modifies the electronic properties and steric profile of the amino acid. 3-chlorotyrosine itself is a known biomarker for inflammation and oxidative stress, formed in vivo by the action of myeloperoxidase-derived hypochlorous acid.[4][5][6] Incorporating this moiety into peptides allows for the study of its biological effects and the development of novel therapeutic agents.

The integrity of both the Boc group and the chlorinated phenyl ring is paramount. Improper storage or handling can lead to premature deprotection, degradation, or other side reactions, compromising experimental outcomes.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its correct handling. While specific data for the dual-derivative can be sparse, we can synthesize information from its constituent parts and analogues.

| Property | Data/Information | Source(s) |

| Molecular Formula | C₁₄H₁₈ClNO₅ | (Derived) |

| Molecular Weight | 315.75 g/mol | (Derived) |

| Appearance | Typically a white to off-white powder or crystalline solid. | [7][8] |

| Storage Temperature | Recommended -20°C for long-term storage. Short-term at 0-8°C. | [8][9] |

| Key Solubilities | Sparingly soluble in methanol; slightly soluble in DMSO. | [7] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [10] |

Core Principles of Chemical Stability

The stability of this compound is not absolute. Its chemical structure presents specific vulnerabilities that proper storage and handling protocols are designed to mitigate.

The Acid-Labile Boc Group

The primary point of vulnerability is the tert-butoxycarbonyl protecting group. The ether linkage is susceptible to cleavage under acidic conditions. This reaction, while intentional during peptide synthesis (deprotection), is a primary degradation pathway during storage.

-

Causality: Exposure to acidic fumes in a laboratory environment or residual acid on glassware can catalyze the removal of the Boc group, yielding the free amine (3-chloro-L-tyrosine) and gaseous byproducts (isobutylene and CO₂). This contamination compromises the compound's utility for controlled synthesis. The Boc group is, however, stable to alkaline hydrolysis and many nucleophiles.[]

The Chlorinated Phenol Ring

The electron-rich aromatic ring, while substituted, remains susceptible to oxidation. The phenolic hydroxyl group can participate in redox reactions, which may be accelerated by light, atmospheric oxygen, or trace metal contaminants.

-

Causality: Oxidation can lead to the formation of quinone-like species or other degradation products, resulting in discoloration (e.g., yellowing or browning) and impurity. The presence of the chloro- substituent, an electron-withdrawing group, can influence the redox potential of the phenol, but the risk of oxidation remains.

Potential Degradation Pathways

Understanding the likely degradation routes informs every aspect of the handling protocol. The primary risks are acid-catalyzed deprotection and oxidation.

Caption: Primary degradation pathways for this compound.

Optimal Storage Protocols

To maintain the long-term integrity of this compound, a multi-faceted approach to storage is required. The goal is to create an environment that is cold, dark, dry, and inert.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C ± 5°C | Slows the rate of all potential chemical degradation reactions. A standard laboratory freezer is sufficient. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidation of the phenol ring. Backfilling the container with an inert gas before sealing is best practice. |

| Moisture | Sealed in Dry Conditions | Prevents water from participating in acid-catalyzed hydrolysis of the Boc group. Use of a desiccator for storage is highly recommended.[9] |

| Light | Amber Glass Vial | Protects the compound from UV radiation, which can provide the energy to initiate photo-oxidative degradation.[7] |

| Container | Tightly Sealed Vial with PTFE-lined Cap | Prevents ingress of moisture and atmospheric gases. A PTFE liner provides an inert barrier against potential leaching from the cap material. |

Safe Handling and Experimental Workflow

Safe handling ensures both user safety and the preservation of the compound's purity. The primary risks to the user involve inhalation of the fine powder and contact with skin or eyes.[11]

Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation.[9]

-

Personal Protective Equipment:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Nitrile gloves.

-

Body Protection: A standard laboratory coat.

-

Respiratory Protection: For weighing larger quantities where dust generation is unavoidable, a properly fitted N95 respirator is recommended.[12]

-

Step-by-Step Protocol for Aliquoting and Solution Preparation

This protocol provides a self-validating system to minimize exposure and contamination.

Sources

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RePub, Erasmus University Repository: The metabolism and dechlorination of chlorotyrosine in vivo [repub.eur.nl]

- 7. BOC-L-Tyrosine | 3978-80-1 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. Boc-Tyr-OH 98 3978-80-1 [sigmaaldrich.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Boc-3-chloro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-tert-butyloxycarbonyl-3-chloro-L-tyrosine (Boc-3-chloro-L-tyrosine). As a crucial building block in peptide synthesis and drug discovery, a thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and structural elucidation of larger molecules incorporating this non-natural amino acid.

Introduction: The Significance of this compound

This compound is a derivative of the natural amino acid L-tyrosine, featuring two key modifications: the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group and the substitution of a chlorine atom at the 3-position of the aromatic ring. The Boc protecting group is widely used in solid-phase and solution-phase peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[][2] The introduction of a chlorine atom onto the tyrosine ring serves multiple purposes in drug design, including:

-

Modulating biological activity: The electronic and steric properties of the chlorine atom can influence the binding affinity of peptides or small molecules to their biological targets.

-

Enhancing metabolic stability: Halogenation can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.

-

Probing molecular interactions: The chlorine atom can serve as a handle for further chemical modification or as a probe for studying protein-ligand interactions.

Given its importance, the unambiguous characterization of this compound is a critical first step in its application. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure.

Fundamental Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is based on the quantum mechanical property of proton spins. When placed in a strong external magnetic field (B₀), protons can exist in two spin states: a lower energy state aligned with the field and a higher energy state opposed to the field. The energy difference between these states is directly proportional to the strength of the magnetic field. Irradiation with radiofrequency energy corresponding to this energy difference can induce a transition from the lower to the higher energy state, a phenomenon known as resonance.

The precise resonance frequency of a proton is influenced by its local chemical environment, a concept known as chemical shift (δ) . The electron density around a proton generates a small, localized magnetic field that opposes the external field, "shielding" the proton. Therefore, protons in electron-rich environments are more shielded and resonate at lower chemical shifts (upfield), while protons in electron-deficient environments are less shielded (deshielded) and resonate at higher chemical shifts (downfield).[3] Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).[3]

Another key feature of ¹H NMR spectra is spin-spin splitting or J-coupling . The spin state of a proton can influence the local magnetic field experienced by neighboring protons, leading to the splitting of their NMR signals into multiplets. The magnitude of this interaction is given by the coupling constant (J), expressed in Hertz (Hz). The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring, non-equivalent protons.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound can be predicted by analyzing its molecular structure and considering the electronic effects of its functional groups. We will compare our predictions to the known spectrum of the parent compound, Boc-L-tyrosine, to highlight the impact of the chlorine substituent.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Aliphatic Region

-

Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. Its chemical shift is expected to be around 1.4 ppm . This is consistent with the known spectrum of Boc-L-tyrosine.

-

β-Protons (-CH₂-Ar): These two protons (Hβa and Hβb) are diastereotopic and will appear as a multiplet. They are coupled to the α-proton (Hα) and to each other (geminal coupling). The signal is expected to be in the range of 2.8-3.2 ppm .

-

α-Proton (-CH(NHBoc)-): This proton is coupled to the two β-protons and the amide proton (NH). It will appear as a multiplet around 4.2-4.4 ppm .

-

Amide Proton (-NH-Boc): The chemical shift of the amide proton is highly dependent on the solvent and concentration. It is expected to appear as a doublet (due to coupling with Hα) in the range of 5.0-7.0 ppm . In protic solvents like methanol-d₄, this proton may exchange with the solvent, leading to broadening or disappearance of the signal.

Aromatic Region

The introduction of the chlorine atom at the C3' position significantly alters the appearance of the aromatic region compared to Boc-L-tyrosine, which shows a characteristic AA'BB' system (two doublets). In this compound, we expect to see three distinct aromatic proton signals.

-

Electronic Effects of Substituents:

-

-OH group: An electron-donating group, which shields the ortho and para positions.

-

-Cl group: An electron-withdrawing group through induction but can be weakly electron-donating through resonance. Overall, it is considered a deactivating group.[4]

-

-CH₂- side chain: A weakly electron-donating group.

-

-

Predicted Chemical Shifts and Splitting Patterns:

-

H2': This proton is ortho to the electron-withdrawing chlorine atom and will be the most deshielded. It is expected to appear as a doublet with a small meta-coupling to H6' (J ≈ 2-3 Hz).[5] Predicted chemical shift: ~7.2-7.3 ppm .

-

H5': This proton is ortho to the electron-donating hydroxyl group and meta to the chlorine atom. It will be the most shielded of the aromatic protons. It will appear as a doublet of doublets due to ortho-coupling with H6' (J ≈ 8-9 Hz) and meta-coupling to H2' (J ≈ 2-3 Hz).[5] Predicted chemical shift: ~6.7-6.8 ppm .

-

H6': This proton is meta to both the chlorine and hydroxyl groups. It will appear as a doublet due to ortho-coupling with H5' (J ≈ 8-9 Hz). Predicted chemical shift: ~7.0-7.1 ppm .

-

Summary of Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| Boc (-C(CH₃)₃) | ~1.4 | s (singlet) | - |

| Hβa, Hβb | ~2.8 - 3.2 | m (multiplet) | |

| Hα | ~4.2 - 4.4 | m (multiplet) | |

| NH | ~5.0 - 7.0 | d (doublet) | |

| H5' | ~6.7 - 6.8 | dd (doublet of doublets) | Jortho ≈ 8-9, Jmeta ≈ 2-3 |

| H6' | ~7.0 - 7.1 | d (doublet) | Jortho ≈ 8-9 |

| H2' | ~7.2 - 7.3 | d (doublet) | Jmeta ≈ 2-3 |

Experimental Protocol for ¹H NMR Acquisition

A self-validating experimental protocol is crucial for obtaining high-quality, reproducible ¹H NMR data.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[6][7] The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH, -NH, -COOH).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8]

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS is defined as 0 ppm and allows for accurate chemical shift referencing.[3]

Caption: Workflow for ¹H NMR sample preparation.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 or zg | A standard 30° or 90° pulse sequence is suitable for routine ¹H NMR. |

| Number of Scans (NS) | 8-16 | Averaging multiple scans improves the signal-to-noise ratio. |

| Acquisition Time (AQ) | 3-4 s | Allows for adequate resolution of signals.[9] |

| Relaxation Delay (D1) | 1-2 s | A sufficient delay ensures that the spins have relaxed back to equilibrium before the next pulse, which is important for accurate integration. |

| Spectral Width (SW) | 16 ppm | This range covers the typical chemical shifts of organic molecules. |

| Temperature | 298 K (25 °C) | Room temperature is standard for most small molecule NMR. |

Advanced 2D NMR Techniques for Structural Confirmation

While 1D ¹H NMR is often sufficient for identity confirmation, 2D NMR experiments provide unambiguous assignment of protons and their correlations, which is especially valuable for more complex molecules.

COSY (Correlation Spectroscopy)

The COSY experiment reveals correlations between protons that are coupled to each other (typically through 2-4 bonds). Cross-peaks in a COSY spectrum indicate which protons are spin-spin coupled. For this compound, a COSY spectrum would show:

-

A cross-peak between the NH and Hα protons.

-

Cross-peaks between Hα and the Hβ protons.

-

A cross-peak between the Hβ protons.

-

A cross-peak between the aromatic protons H5' and H6' .

-

A weaker cross-peak between H2' and H5' and/or H6' due to meta-coupling.

Caption: Expected COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and directly attached carbons. This is a powerful tool for assigning carbon signals based on the known proton assignments. An HSQC spectrum of this compound would show:

-

A cross-peak between the Boc protons and the quaternary and methyl carbons of the Boc group .

-

A cross-peak between the Hα proton and the Cα carbon .

-

A cross-peak between the Hβ protons and the Cβ carbon .

-

Cross-peaks between H2', H5', and H6' and their respective aromatic carbons C2', C5', and C6' .

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the expected chemical shifts and coupling patterns, as detailed in this guide, is essential for researchers working with this important amino acid derivative. By following a robust experimental protocol and employing advanced 2D NMR techniques when necessary, scientists can confidently verify the identity and purity of their material, ensuring the integrity of their downstream applications in peptide synthesis and drug discovery.

References

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved from [Link]

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024).

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]

-

Basic Practical NMR Concepts. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

- Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. (n.d.). The University of Liverpool Repository.

-

Introduction to NMR spectroscopy of proteins. (n.d.). Duke Computer Science. Retrieved from [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]

-

How do I identify different kinds of benzene substitution using H NMR spectra? (2018, June 7). Reddit. Retrieved from [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved from [Link]

-

Optimized Default 1H Parameters. (2020, April 13). University of Wisconsin-Madison Chemistry Department NMR Facility. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

1 H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. (n.d.). PubMed.

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

- Proton Chemical Shifts in NMR. Part 141.

- 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.

-

Organic Structure Elucidation Workbook. (n.d.). University of Notre Dame. Retrieved from [Link]

- H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024, June 4). YouTube.

-

NMR sample preparation guidelines. (n.d.). NMR-Bio. Retrieved from [Link]

- Synthesis of Boc-protected bicycloproline. (n.d.). PMC - NIH.

-

Determining the coupling on a substituted benzene ring. (2017, January 31). Chemistry Stack Exchange. Retrieved from [Link]

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2025, August 8).

-

Chemical shifts. (n.d.). UCL. Retrieved from [Link]

- Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004, February 18). Modgraph.

- Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. (2014, July 25). PubMed Central.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19).

- How to prepare sample for NMR ? (2019, February 28).

- peptide nmr. (n.d.).

-

NMR Solvents. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).

- Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (n.d.). RSC Publishing.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). anuchem.

- Does Cl- ion affect 1H NMR result? (2016, June 2).

Sources

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.washington.edu [chem.washington.edu]

- 7. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 8. organomation.com [organomation.com]

- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Decoding the Molecular Architecture: A Technical Guide to the ¹³C NMR Spectroscopy of Boc-3-chloro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals